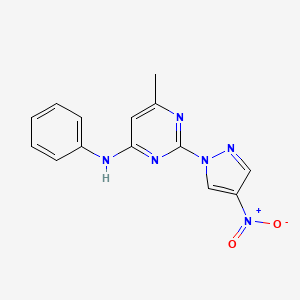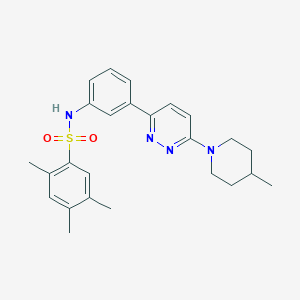![molecular formula C23H17N3OS B11256362 3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256362.png)
3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound featuring a thiazole ring fused with an imidazole ring, substituted with a naphthalene and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Imidazole Ring: The imidazole ring can be constructed using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The naphthalene and phenyl groups are introduced through coupling reactions such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: Reduction reactions can target the imidazole ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may use reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carboxamide group can produce an amine.
Substitution: Halogenation can introduce bromine or chlorine atoms at specific positions on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide has potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it could inhibit specific enzymes or receptors, making it useful in treating diseases like cancer or infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials, due to its conjugated system and aromaticity.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide likely involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. It may also interact with DNA or RNA, disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-phenylimidazo[2,1-b]thiazole-2-carboxamide: Lacks the naphthalene and methyl groups, potentially altering its biological activity.
3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide: Lacks the naphthalene group, which may affect its binding affinity and specificity.
N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide: Lacks the methyl group, which could influence its solubility and reactivity.
Uniqueness
The presence of both naphthalene and phenyl groups, along with the methyl substitution, makes 3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and application.
Propriétés
Formule moléculaire |
C23H17N3OS |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
3-methyl-N-naphthalen-1-yl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C23H17N3OS/c1-15-21(22(27)24-19-13-7-11-16-8-5-6-12-18(16)19)28-23-25-20(14-26(15)23)17-9-3-2-4-10-17/h2-14H,1H3,(H,24,27) |
Clé InChI |
LPCFLHVKDBWRLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methylphenyl)-5-methyl-7-(3-methylthiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256286.png)

![7-(2-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256296.png)
![Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate](/img/structure/B11256297.png)
![6-butyl-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11256300.png)
![3,5-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11256301.png)
![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11256305.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B11256316.png)
![3,5-dimethyl-N-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11256320.png)
![2-(4-fluorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11256321.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256324.png)
![N-(4-Acetamidophenyl)-2-{[6-(thiophen-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11256326.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11256337.png)

